11-(2,5-Dioxopyrrolidin-1-yl)undecanoic acid
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Overview
Description
11-(2,5-Dioxopyrrolidin-1-yl)undecanoic acid is a synthetic organic compound characterized by the presence of a pyrrolidine-2,5-dione moiety attached to an undecanoic acid chain. This compound is primarily used in scientific research and has shown potential in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-(2,5-Dioxopyrrolidin-1-yl)undecanoic acid typically involves the reaction of undecanoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 11-(2,5-Dioxopyrrolidin-1-yl)undecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the pyrrolidine-2,5-dione moiety to a pyrrolidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the carbonyl groups under basic conditions.
Major Products: The major products formed from these reactions include oxo derivatives, reduced pyrrolidine rings, and substituted derivatives with various functional groups .
Scientific Research Applications
11-(2,5-Dioxopyrrolidin-1-yl)undecanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 11-(2,5-Dioxopyrrolidin-1-yl)undecanoic acid exerts its effects involves the interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine-2,5-dione moiety can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. This interaction can affect various biological pathways and processes .
Comparison with Similar Compounds
2-(2,5-Dioxopyrrolidin-1-yl)propanamide: Known for its anticonvulsant properties and interaction with voltage-gated sodium channels.
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: Exhibits broad-spectrum antiseizure activity and acts as a modulator of the EAAT2 transporter.
Uniqueness: 11-(2,5-Dioxopyrrolidin-1-yl)undecanoic acid is unique due to its long aliphatic chain, which imparts distinct physicochemical properties and enhances its potential for various applications. The presence of the pyrrolidine-2,5-dione moiety also allows for versatile chemical modifications and interactions with biological targets .
Properties
IUPAC Name |
11-(2,5-dioxopyrrolidin-1-yl)undecanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c17-13-10-11-14(18)16(13)12-8-6-4-2-1-3-5-7-9-15(19)20/h1-12H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWGJHDZIXPYBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCCCCCCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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